molecular formula C8H6F4O B12326795 Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

Cat. No.: B12326795
M. Wt: 194.13 g/mol
InChI Key: YLEQSFXJBJBQQW-UHFFFAOYSA-N
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Description

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is an organic fluorinated compound with the molecular formula C8H6F4O. It is a clear, colorless to orange liquid that serves as a fluorinated building block in various chemical syntheses . The presence of both fluorine and trifluoroethyl groups in its structure imparts unique chemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoroethylating reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenol
  • 4-Chloro-2-fluoro-5-(2,2,2-trifluoroethyl)phenol
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is unique due to the combination of fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Biological Activity

Phenol derivatives, particularly those containing fluorinated substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is no exception, exhibiting promising properties in various biological assays. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- can be described as follows:

  • Chemical Formula: C₉H₈F₄O
  • Molecular Weight: 224.16 g/mol
  • Functional Groups: Hydroxyl group (-OH), fluorine atoms, and a trifluoroethyl group.

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated phenolic compounds. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar substitutions exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Notes
Compound AS. aureus (MRSA)0.25Superior activity compared to controls
Compound BE. coli32Moderate activity
Compound CPseudomonas aeruginosa64Limited effectiveness

Anticancer Activity

The anticancer properties of phenolic compounds are well-documented. In particular, phenolic compounds with trifluoroethyl groups have shown enhanced cytotoxicity against various cancer cell lines. For example, a study demonstrated that fluorinated derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Assay

In vitro studies conducted on the HepG2 liver cancer cell line revealed that the compound exhibited an IC50 value of approximately 4.8 µg/mL, indicating potent cytotoxicity . The mechanism underlying this activity was explored through molecular docking studies, suggesting that the compound interacts effectively with key cellular targets involved in cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of fluorinated phenols. Studies indicate that increasing the number of fluorine substitutions generally enhances antibacterial and anticancer activities. For instance:

  • Mono-substituted derivatives showed limited activity.
  • Di- and tri-fluorinated derivatives demonstrated significantly improved potency against both bacterial strains and cancer cells .

Table 2: Structure-Activity Relationship Insights

Fluorination LevelActivity LevelObservations
Mono-fluorinatedLowMinimal antibacterial effect
Di-fluorinatedModerateImproved selectivity for MRSA
Tri-fluorinatedHighPotent against multiple cancer lines

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6F4O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2

InChI Key

YLEQSFXJBJBQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)O)F

Origin of Product

United States

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